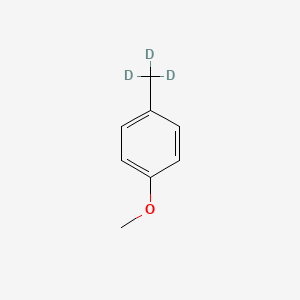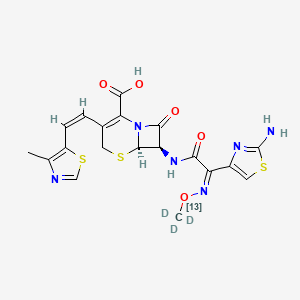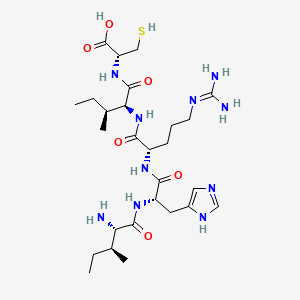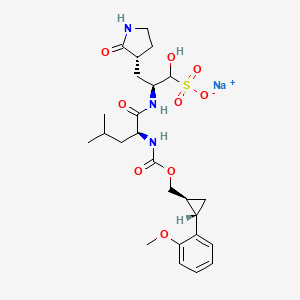
Oseltamivir-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oseltamivir-d3 (hydrochloride) is a deuterium-labeled derivative of Oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. The compound is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Oseltamivir moleculeOne common method is the ester aminolysis reaction, which involves the reaction of Oseltamivir carboxamides with amino acids .
Industrial Production Methods
Industrial production of Oseltamivir-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oseltamivir-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Oseltamivir carboxylate.
Reduction: Reduction reactions can convert Oseltamivir carboxylate back to Oseltamivir.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include Oseltamivir carboxylate and various substituted derivatives of Oseltamivir .
Wissenschaftliche Forschungsanwendungen
Oseltamivir-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of Oseltamivir.
Biology: Employed in studies to understand the interaction of Oseltamivir with viral neuraminidase.
Medicine: Used in the development of new antiviral drugs and in clinical trials to evaluate the efficacy of Oseltamivir.
Industry: Applied in the production of antiviral medications and in quality control processes .
Wirkmechanismus
Oseltamivir-d3 (hydrochloride) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, Oseltamivir-d3 (hydrochloride) prevents the virus from spreading within the body. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oseltamivir: The non-deuterated form of Oseltamivir-d3 (hydrochloride).
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases
Uniqueness
Oseltamivir-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in the body .
Eigenschaften
Molekularformel |
C16H29ClN2O4 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i4D3; |
InChI-Schlüssel |
OHEGLAHLLCJYPX-FCEXIPAZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.Cl |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

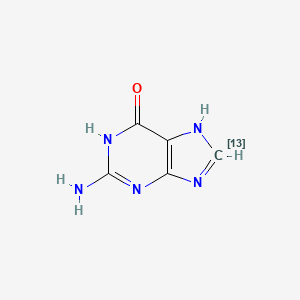
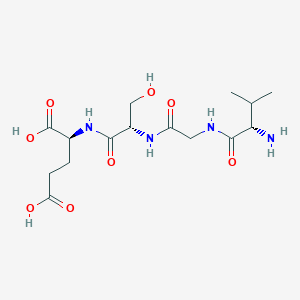
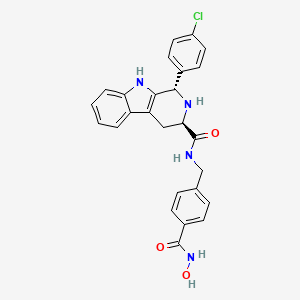
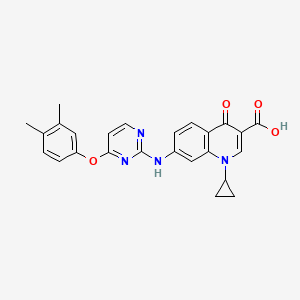
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

